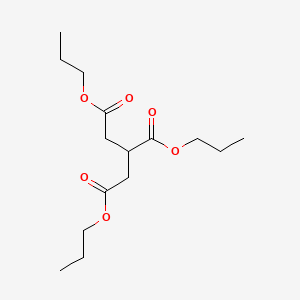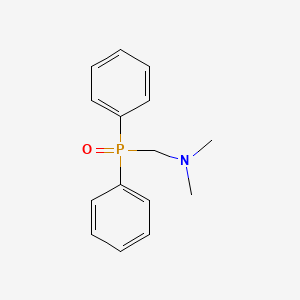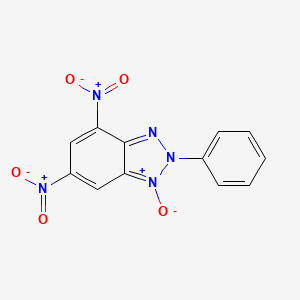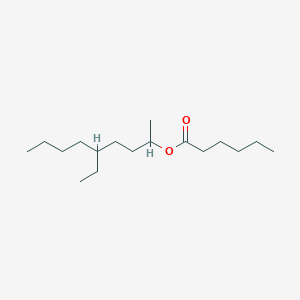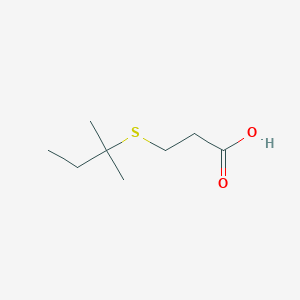
3-(2-Methylbutan-2-ylsulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylbutan-2-ylsulfanyl)propanoic acid is an organic compound with the molecular formula C8H16O2S It is characterized by the presence of a propanoic acid group attached to a sulfanyl group, which is further substituted with a 2-methylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbutan-2-ylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-mercaptopropanoic acid with 2-methyl-2-butanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
3-(2-Methylbutan-2-ylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can react with the sulfanyl group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted propanoic acid derivatives.
科学的研究の応用
3-(2-Methylbutan-2-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Methylbutan-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2-Methylbutan-2-ylsulfamoyl)propanoic acid
- 3-(2-Methylbutan-2-ylthio)propanoic acid
- 3-(2-Methylbutan-2-ylsulfinyl)propanoic acid
Uniqueness
3-(2-Methylbutan-2-ylsulfanyl)propanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable compound for various applications.
特性
CAS番号 |
5402-64-2 |
|---|---|
分子式 |
C8H16O2S |
分子量 |
176.28 g/mol |
IUPAC名 |
3-(2-methylbutan-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H16O2S/c1-4-8(2,3)11-6-5-7(9)10/h4-6H2,1-3H3,(H,9,10) |
InChIキー |
JLJULNCQVOEGJR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
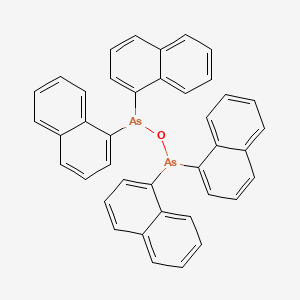
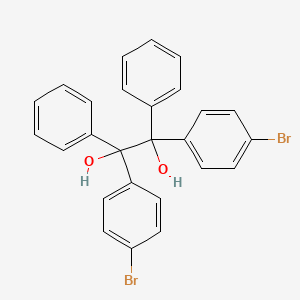
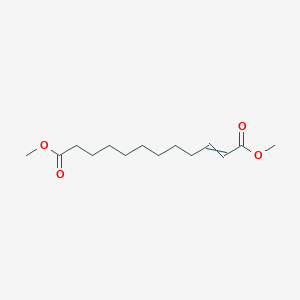
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
